3-Methoxy-N-(3-methylbutyl)-2-propyl-2H-indazole-6-carboxamide
Description
The compound 3-Methoxy-N-(3-methylbutyl)-2-propyl-2H-indazole-6-carboxamide (hereafter referred to by its full systematic name) is an indazole-derived carboxamide featuring a methoxy group at position 3, a propyl substituent at position 2, and a branched 3-methylbutyl group attached to the carboxamide nitrogen at position 4.
Key structural features include:
- Methoxy group (3-position): Electron-donating effects may influence electronic distribution and solubility.
- Propyl chain (2-position): A hydrophobic substituent that could enhance membrane permeability.
- 3-Methylbutyl carboxamide (6-position): A branched alkyl chain likely increasing lipophilicity compared to smaller or aromatic substituents.
The molecular formula is inferred as C₁₇H₂₅N₃O₂ (molecular weight: ~303.4 g/mol).
Properties
CAS No. |
919107-84-9 |
|---|---|
Molecular Formula |
C17H25N3O2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
3-methoxy-N-(3-methylbutyl)-2-propylindazole-6-carboxamide |
InChI |
InChI=1S/C17H25N3O2/c1-5-10-20-17(22-4)14-7-6-13(11-15(14)19-20)16(21)18-9-8-12(2)3/h6-7,11-12H,5,8-10H2,1-4H3,(H,18,21) |
InChI Key |
AFDYOOXFEFLXAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C2C=CC(=CC2=N1)C(=O)NCCC(C)C)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-Isopentyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the cyclization of 2-azidobenzaldehydes with amines to form the indazole core . The reaction conditions often involve the use of transition metal catalysts, such as copper or palladium, under controlled temperatures and pressures . Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-Isopentyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the indazole ring.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-Isopentyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with structurally related molecules from literature and databases.
Table 1: Structural and Physicochemical Comparison
Key Observations
Core Heterocycle Differences :
- The indazole core in the target compound and N-Benzyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide provides distinct electronic environments compared to benzo[d]thiazole derivatives . Indazoles may exhibit stronger hydrogen-bonding capacity due to the pyrazole nitrogen, whereas thiazoles offer sulfur-mediated interactions.
Substituent Effects: N-Benzyl vs. In contrast, the 3-methylbutyl group in the target compound increases lipophilicity (calculated LogP ~3.5 vs. ~2.8 for benzyl), favoring membrane permeability. Methoxy Position: Both the target compound and share a 3-methoxy group, which may stabilize the indazole ring via electron donation.
Carboxamide Linkage: The carboxamide group in the target compound and is critical for hydrogen bonding.
Phosphonothioate vs. Carboxamide: The phosphonothioate ester in is structurally unrelated but shares the 3-methylbutyl substituent. This highlights how alkyl chain modifications can be applied across diverse chemical classes for tailored properties.
Biological Activity
3-Methoxy-N-(3-methylbutyl)-2-propyl-2H-indazole-6-carboxamide, a member of the indazole family, is a synthetic compound characterized by its unique structural features, including a methoxy group and a carboxamide functional group. This article explores its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C17H25N3O2
- Molecular Weight : 303.4 g/mol
- IUPAC Name : 3-methoxy-N-(3-methylbutyl)-2-propylindazole-6-carboxamide
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to modulate receptor-mediated signaling pathways and inhibit specific enzymes, which can lead to diverse biological effects such as anti-inflammatory and anticancer activities.
Anticancer Properties
Research indicates that 3-Methoxy-N-(3-methylbutyl)-2-propyl-2H-indazole-6-carboxamide exhibits significant anticancer activity. In a study focusing on EP4 antagonism, it was found to enhance cytotoxic CD8+ T cell-mediated antitumor immunity in syngeneic colon cancer models, leading to reduced tumor growth when administered alone or in combination with anti-PD-1 antibodies .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It inhibits the release of pro-inflammatory mediators from activated mast cells by blocking calcium influx through CRAC channels. This action stabilizes mast cells and reduces the secretion of TNFα, a key pro-inflammatory cytokine .
Structure-Activity Relationship (SAR)
A systematic structure-activity relationship study has revealed that modifications in the indazole structure significantly impact its biological efficacy. The specific regiochemistry of the amide linker is crucial for inhibiting calcium influx and stabilizing mast cells .
| Compound | IC50 (µM) | Biological Activity |
|---|---|---|
| 12d | 0.67 | CRAC channel blocker |
| 14 | <1 | EP4 antagonist |
Case Studies
- Study on Tumor Immunotherapy : A compound similar to 3-Methoxy-N-(3-methylbutyl)-2-propyl-2H-indazole-6-carboxamide was identified as an EP4 antagonist that significantly impaired tumor growth in animal models by enhancing immune responses .
- Calcium Influx Inhibition : In vitro studies demonstrated that this compound effectively inhibited calcium influx in mast cells, leading to decreased secretion of pro-inflammatory mediators .
Potential Applications
The unique combination of functional groups in 3-Methoxy-N-(3-methylbutyl)-2-propyl-2H-indazole-6-carboxamide positions it as a promising candidate for further research in:
- Cancer Therapy : As an immunotherapeutic agent targeting tumor microenvironments.
- Inflammatory Disorders : For the treatment of diseases characterized by excessive mast cell activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
